molecular formula C9H9Cl2NO B14142834 3,4-dichloro-N-ethylbenzamide CAS No. 5980-29-0

3,4-dichloro-N-ethylbenzamide

Cat. No.: B14142834
CAS No.: 5980-29-0
M. Wt: 218.08 g/mol
InChI Key: AAWBPQBSUNBNCO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-ethylbenzamide is an organic compound with the molecular formula C9H9Cl2NO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring and an ethyl group attached to the nitrogen atom of the amide group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-dichloro-N-ethylbenzamide can be synthesized through the direct condensation of 3,4-dichlorobenzoic acid and ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of ethylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides.

    Hydrolysis: 3,4-dichlorobenzoic acid and ethylamine.

    Reduction: 3,4-dichloro-N-ethylbenzylamine.

Scientific Research Applications

3,4-dichloro-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of the ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5980-29-0

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

3,4-dichloro-N-ethylbenzamide

InChI

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

AAWBPQBSUNBNCO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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